molecular formula C8H9BrMgO B13406172 Magnesium;methoxymethylbenzene;bromide

Magnesium;methoxymethylbenzene;bromide

Cat. No.: B13406172
M. Wt: 225.37 g/mol
InChI Key: ITMMKIDBKAORLA-UHFFFAOYSA-M
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Description

Magnesium;methoxymethylbenzene;bromide is an organometallic compound that combines magnesium, methoxymethylbenzene, and bromide. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are known for their reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;methoxymethylbenzene;bromide typically involves the reaction of methoxymethylbenzene bromide with magnesium metal in an anhydrous ether solvent. The general reaction can be represented as follows: [ \text{Methoxymethylbenzene bromide} + \text{Magnesium} \rightarrow \text{this compound} ]

The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The magnesium metal is often activated by adding a small amount of iodine or 1,2-dibromoethane to initiate the reaction .

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure uniform reaction conditions. The product is typically purified by distillation or crystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Magnesium;methoxymethylbenzene;bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can participate in nucleophilic substitution reactions with alkyl halides.

    Coupling Reactions: Forms carbon-carbon bonds with other organic compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium;methoxymethylbenzene;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of Magnesium;methoxymethylbenzene;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom coordinates with the bromide and methoxymethylbenzene, creating a polarized bond that facilitates nucleophilic attack on electrophilic centers, such as carbonyl groups. This leads to the formation of new carbon-carbon bonds and the generation of alcohols or other products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;methoxymethylbenzene;bromide is unique due to its specific combination of magnesium, methoxymethylbenzene, and bromide, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

magnesium;methoxymethylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.BrH.Mg/c1-9-7-8-5-3-2-4-6-8;;/h3-6H,7H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMMKIDBKAORLA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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